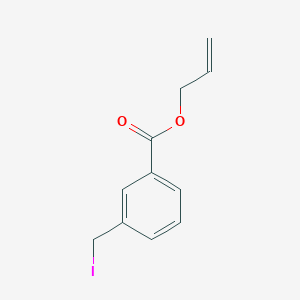

Allyl 3-iodomethylbenzoate

Description

Allyl 3-iodomethylbenzoate is an organic compound characterized by a benzoate ester backbone substituted with an allyloxy group and an iodomethyl (-CH₂I) moiety at the 3-position of the aromatic ring. The allyl group confers reactivity for polymerization or crosslinking, while the iodomethyl substituent may enhance electrophilic substitution or serve as a leaving group in nucleophilic reactions. Such halogenated allyl esters are often explored for their unique electronic and steric effects in catalytic processes or bioactive molecule design .

Properties

Molecular Formula |

C11H11IO2 |

|---|---|

Molecular Weight |

302.11 g/mol |

IUPAC Name |

prop-2-enyl 3-(iodomethyl)benzoate |

InChI |

InChI=1S/C11H11IO2/c1-2-6-14-11(13)10-5-3-4-9(7-10)8-12/h2-5,7H,1,6,8H2 |

InChI Key |

URIMFRKEFUAYPJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)C1=CC=CC(=C1)CI |

Origin of Product |

United States |

Chemical Reactions Analysis

Reactions Involving the Iodomethyl Group

The iodomethyl (-CH₂I) substituent at the meta position of the benzene ring undergoes nucleophilic substitution (SN2) and radical-mediated reactions:

-

Nucleophilic Substitution : The iodomethyl group reacts with nucleophiles (e.g., alkoxides, amines) to form substituted benzyl derivatives. This reactivity is leveraged in O-alkylation reactions , such as the modification of serine residues in peptide synthesis .

-

Radical Coupling : In transition-metal-free allylation reactions, the iodomethyl group may participate in radical-mediated C(sp³)–C(sp³) bond formation, as observed in analogous systems .

Reactions of the Allyl Ester Functional Group

The allyl ester (-OCH₂CH₂CH₂) exhibits reactivity in:

-

Claisen Rearrangement : Under thermal or acidic conditions, allyl esters undergo -sigmatropic rearrangement to form γ,δ-unsaturated carbonyl compounds.

-

Palladium-Catalyzed Deprotection : The allyl ester can be selectively cleaved using Pd(0) catalysts, a method employed in dipeptide alkyne synthesis to deprotect the ester while retaining sensitive functional groups .

-

Allylic Substitution : The allyl ester may participate in enantioselective Pd-catalyzed allylic substitution reactions, though this requires further confirmation .

| Reaction Type | Mechanism | Key Reagents/Catalysts |

|---|---|---|

| Claisen rearrangement | -sigmatropic shift | Heat, acid |

| Pd-mediated deprotection | Oxidative cleavage | Pd(0) catalyst |

Mechanistic Insights

Mechanistic studies on analogous systems provide context:

-

Radical Pathways : Allyl ethers in transition-metal-free reactions generate radicals via single-electron transfer (SET), followed by C–C bond formation .

-

Palladium Catalysis : Allyl esters undergo oxidative cleavage via Pd(0)-mediated pathways, enabling selective deprotection without affecting other functional groups .

Challenges and Limitations

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Bioactivity of Allyl Derivatives

Table 2: Physical Properties of Allyl Esters

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Allyl 3-iodomethylbenzoate with high purity, and how can reaction conditions be optimized?

- Methodological Answer : A one-pot strategy combining allylation and iodination steps is recommended. Utilize allyl hydrazides or oximes as intermediates, with iodomethane as the iodine source. Employ anhydrous solvents (e.g., THF or DCM) under inert nitrogen atmosphere to prevent hydrolysis. Monitor reaction progress via TLC and purify via column chromatography using silica gel with a hexane/ethyl acetate gradient. Key parameters include temperature control (0–25°C) and stoichiometric ratios (1:1.2 for allyl precursor to iodinating agent) to minimize byproducts .

Q. Which analytical techniques are most effective for characterizing Allyl 3-iodomethylbenzoate, and how are spectral contradictions resolved?

- Methodological Answer : Use a combination of -/-NMR to confirm the allyl group (δ 4.5–5.5 ppm for vinyl protons) and benzoate carbonyl (δ 165–170 ppm). IR spectroscopy verifies ester C=O stretching (~1720 cm). For structural ambiguity, single-crystal X-ray diffraction provides definitive confirmation. Discrepancies between experimental and theoretical data (e.g., UV-Vis absorption) may arise from solvent effects or computational approximations (DFT vs. CASSCF methods), requiring iterative refinement of computational models .

Q. How can the stability of Allyl 3-iodomethylbenzoate be assessed under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C under inert (N) and ambient atmospheres. Monitor degradation via HPLC every 7 days for 4 weeks. Key degradation products (e.g., hydrolyzed benzoic acid derivatives) are identified via LC-MS. For long-term storage, recommend amber vials at -20°C with desiccants to prevent light- and moisture-induced decomposition .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of Allyl 3-iodomethylbenzoate, and how is stereochemical fidelity maintained during halocyclization?

- Methodological Answer : Use chiral ligands (e.g., BINOL-derived phosphoramidites) in palladium-catalyzed allylic alkylation to generate enantiopure intermediates. For diastereoselective iodocyclization, optimize Lewis acids (e.g., ZnI) and solvent polarity (e.g., toluene vs. DMF) to control transition-state geometry. Monitor enantiomeric excess (ee) via chiral HPLC or -NMR with chiral shift reagents .

Q. How does the electronic structure of the allyl system influence the reactivity of Allyl 3-iodomethylbenzoate in transition-metal-catalyzed reactions?

- Methodological Answer : The allyl group’s π-orbital symmetry (HOMO/LUMO levels) dictates regioselectivity in Tsuji-Trost reactions. Computational analysis (DFT at B3LYP/6-31G(d)) reveals that electron-withdrawing groups (e.g., iodomethyl) lower the LUMO energy, favoring nucleophilic attack at the terminal carbon. Experimental validation via kinetic isotope effects (KIEs) and Hammett plots can quantify electronic contributions .

Q. What mechanisms explain β-alkynyl elimination in Cu(I)-catalyzed reactions involving Allyl 3-iodomethylbenzoate?

- Methodological Answer : β-elimination proceeds via a four-centered transition state where the Cu(I) center coordinates with both the alkynyl and allyl groups. Spectroscopic evidence (EXAFS, EPR) and isotopic labeling (-allyl) confirm that steric bulk at the propargylic position accelerates elimination. Compare turnover frequencies (TOFs) under varying ligand environments (e.g., phosphines vs. N-heterocyclic carbenes) to elucidate ligand effects .

Q. How can computational modeling predict competing reaction pathways (e.g., isomerization vs. β-fragmentation) in oxidized derivatives of Allyl 3-iodomethylbenzoate?

- Methodological Answer : Perform ab initio molecular dynamics (AIMD) simulations to map free-energy surfaces for hydroperoxide formation. Use Gaussian 09 with M06-2X/cc-pVTZ to calculate activation barriers for allyl isomerization (1,2-shifts) versus β-fragmentation. Validate with -NMR kinetic studies under controlled O pressure to correlate computational predictions with experimental product distributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.